3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a chloro group, an iodophenyl group, and a benzothiophene moiety
Preparation Methods
The synthesis of 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide typically involves the reaction of 3-iodoaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride, to form the benzothiophene ring. The final product is obtained after purification through recrystallization or column chromatography .
Chemical Reactions Analysis
3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation Reactions: The benzothiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives. Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and oxidizing agents like hydrogen peroxide
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It has been used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:
3-chloro-N-(3-iodophenyl)benzamide: Similar structure but lacks the benzothiophene ring.
3,5-dichloro-N-(2-chlorophenyl)benzamide: Contains multiple chloro groups and a different substitution pattern.
N-(2,4-dichlorophenyl)-2-nitrobenzamide: Contains nitro groups and a different substitution pattern. These compounds share some structural similarities but differ in their specific functional groups and substitution patterns, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
3-chloro-N-(3-iodophenyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClINOS/c16-13-11-6-1-2-7-12(11)20-14(13)15(19)18-10-5-3-4-9(17)8-10/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXJMUKQBDXQOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClINOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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